Diethyl {2-benzyl-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate
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Overview
Description
DIETHYL (2-BENZYL-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE: is an organic compound that belongs to the class of phosphonates. This compound is characterized by the presence of an oxazole ring, a benzyl group, and a phosphonate ester. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DIETHYL (2-BENZYL-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring is formed through a cyclization reaction involving an appropriate precursor.
Introduction of the Benzyl Group: The benzyl group is introduced via a benzylation reaction.
Attachment of the Phosphonate Ester: The phosphonate ester is attached through a phosphorylation reaction using diethyl phosphite.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions precisely.
Purification Steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) are often employed in hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce various reduced phosphonates.
Scientific Research Applications
Chemistry:
Synthesis of Stilbenes: The compound is used in the synthesis of stilbenes via oxidation and Horner-Emmons reactions.
Intramolecular Cyclization: It is involved in the intramolecular cyclization of aryl ethers, amines, and amides.
Biology and Medicine:
Drug Discovery: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates.
Biological Studies: It is used in various biological studies to understand its effects on different biological pathways.
Industry:
Mechanism of Action
The mechanism of action of DIETHYL (2-BENZYL-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Diethyl 4-Methylbenzylphosphonate: This compound has a similar phosphonate ester structure but differs in the substituents attached to the benzene ring.
Diethyl p-Tolylmethylphosphonate: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness: DIETHYL (2-BENZYL-5-{[(4-METHYLPHENYL)METHYL]AMINO}-1,3-OXAZOL-4-YL)PHOSPHONATE is unique due to its specific combination of an oxazole ring, benzyl group, and phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C22H27N2O4P |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
2-benzyl-4-diethoxyphosphoryl-N-[(4-methylphenyl)methyl]-1,3-oxazol-5-amine |
InChI |
InChI=1S/C22H27N2O4P/c1-4-26-29(25,27-5-2)22-21(23-16-19-13-11-17(3)12-14-19)28-20(24-22)15-18-9-7-6-8-10-18/h6-14,23H,4-5,15-16H2,1-3H3 |
InChI Key |
LONAQKJINQLDKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(OC(=N1)CC2=CC=CC=C2)NCC3=CC=C(C=C3)C)OCC |
Origin of Product |
United States |
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